Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

Physicochemical characterization Crystal engineering Medicinal chemistry building blocks

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS 66709-35-1, also designated NSC243900) is a multi-substituted pyrrolidine derivative with the molecular formula C18H22N2O8 and a molecular weight of 394.38 g/mol. It serves as a sophisticated synthetic intermediate, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology research.

Molecular Formula C18H22N2O8
Molecular Weight 394.4 g/mol
CAS No. 66709-35-1
Cat. No. B12886120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate
CAS66709-35-1
Molecular FormulaC18H22N2O8
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC
InChIInChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3
InChIKeyLOGXMILKFVJHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS 66709-35-1): Key Physicochemical and Functional Baseline for Procurement


Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS 66709-35-1, also designated NSC243900) is a multi-substituted pyrrolidine derivative with the molecular formula C18H22N2O8 and a molecular weight of 394.38 g/mol . It serves as a sophisticated synthetic intermediate, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology research . The compound incorporates a pyrrolidine core bearing diethyl ester, hydroxy, and 2-nitrophenylacetyl substituent groups, which are strategically relevant for subsequent chemical transformations that lead to pharmacologically active molecules. Calculated physicochemical properties, including an XLogP3-AA value of 2.3 and a topological polar surface area, provide a baseline for its handling and reactivity profile.

Synthetic role
Key intermediate for PARP inhibitor research programs
Functional groups
Ortho-nitroacetyl, geminal diester, and 5-hydroxy substitution enable targeted transformations
Lipophilicity baseline
Computed logP supports purification method development and handling

Why Generic Pyrrolidine Building Blocks Cannot Replace Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate in Targeted Synthesis


Simple in-class pyrrolidine derivatives, such as unsubstituted pyrrolidine-2-carboxylic acids or N-acylpyrrolidines lacking the 2,2-dicarboxylate and 2-nitrophenylacetyl motifs, cannot recapitulate the same synthetic trajectory toward PARP inhibitor lead structures [1]. The specific arrangement of functional groups in CAS 66709-35-1—the geminal diester, the N-acyl 2-nitrophenyl moiety, and the 5-hydroxy group—creates a unique chemical environment critical for regioselective transformations, reduction steps, and subsequent cyclization reactions documented in medicinal chemistry patents . Substitution with a generic analog that alters any of these positions (e.g., mono-ester, 4-nitrophenyl, or des-hydroxy variants) would either block the intended synthetic route altogether or force a redesign of multiple downstream steps, directly impacting process yield, purity, and final product identity. The following section quantifies the specific differentiators where data are available.

Geminal diester missing
Generic pyrrolidines lack the 2,2-dicarboxylate motif, altering regioselectivity and blocking key cyclization steps.
2-Nitrophenylacetyl absent
Simple N-acylpyrrolidines cannot provide the latent aniline precursor needed for reduction-driven diversification.
Hydroxy group removed
Des-hydroxy analogs shift hydrogen-bonding capacity, which may affect purification and downstream reactivity.

Quantitative Differentiation Evidence for Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate Against Close Analogs


Comparative Physicochemical Property Profile Versus the 4-Acetyl-5-(2-nitrophenyl) Analog

A direct head-to-head comparison of computed physicochemical parameters reveals key differences between the target compound and the structurally related diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate analog, which lacks the N-acyl 2-nitrophenylacetyl side chain. The target compound (C18H22N2O8, MW 394.38) possesses a higher molecular weight and an additional oxygen atom compared to the analog (C18H22N2O7, MW 378.38) [1]. This difference arises from the replacement of the 4-acetyl group with the N-substituted 2-nitrophenylacetyl group, resulting in distinct hydrogen bonding capabilities and an increased calculated logP (XLogP3-AA: 2.3 for target vs. estimated 1.8 for the analog), which directly impacts chromatographic behavior and extraction properties during purification of synthetic intermediates.

MW & logP comparison
Head-to-head
MW 394.38 vs 378.38 (+16.0 g/mol)
XLogP3-AA 2.3 vs est. 1.8 (+0.5)
Different retention and extraction behavior aids intermediate purification.
Calculated descriptors; crystallographic analog data.
Physicochemical characterization Crystal engineering Medicinal chemistry building blocks

Documented Utility as a Key Intermediate in PARP Inhibitor Development: A Functional Differentiator

Unlike generic pyrrolidine esters that are primarily used for simple amide bond formation, diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is explicitly cited as a crucial precursor in the multi-step synthesis of pharmacologically active PARP inhibitors, as described in medicinal chemistry patents directed at cancer therapeutics with homologous recombination deficiencies (e.g., BRCA-mutated cancers) . This functional designation places it in a distinct procurement category: a specialized synthetic intermediate for a targeted therapeutic class, rather than a general building block. The comparator set—standard proline derivatives or simple N-acylpyrrolidines—are not documented to serve this specific synthetic role.

PARP intermediate role
Class-level
Cited in PARP inhibitor patents vs generic pyrrolidine esters without documented utility
May reduce route-scouting for PARP-targeted research programs.
Supplier and patent literature inference; independent confirmation advised.
PARP inhibitor synthesis Medicinal chemistry Oncology research

Structural Differentiation from the 4-Nitrophenylacetyl Positional Isomer: Regiochemical and Electronic Implications

The target compound features a 2-nitrophenylacetyl group, positioning the nitro substituent ortho to the acetyl linkage. The corresponding 4-nitrophenylacetyl positional isomer (CAS 168897-62-9, 1-[(4-nitrophenyl)acetyl]pyrrolidine) represents a class-level comparator . Ortho-nitro substitution introduces greater steric hindrance and distinct electronic effects (inductive and resonance) compared to the para-isomer. While quantitative reaction rates for N-deprotection or nitro-group reduction are not publicly available for these exact compounds, the well-established ortho-effect principle in physical organic chemistry predicts that the 2-nitro isomer will exhibit altered reduction potentials and N–O bond reactivity relative to the 4-nitro variant. This directly influences the chemoselectivity of subsequent synthetic steps where the nitro group is reduced to an amine or where the N-acyl group is cleaved.

Nitro regioisomer
Class-level
2-nitro (ortho) vs 4-nitro (para) isomer: steric and electronic effects alter reduction chemoselectivity
Ortho-substitution critical for intended downstream amine formation.
Based on physical organic principles; compound-specific kinetics not measured.
Regiochemistry Synthetic intermediate differentiation Electronic effects

Computational Property Baseline: Density and Boiling Point as Quality Control and Handling Differentiators

The target compound has computed physicochemical values that serve as procurement specifications: a density of 1.373 g/cm³ and a boiling point of 551.8°C at 760 mmHg . While these are computationally derived, they provide a quantitative baseline for identity verification and handling. In contrast, the 4-acetyl analog has a reported density of approximately 1.31 g/cm³ (derived from its crystal structure) [1]. A density difference of ~0.06 g/cm³ may appear small, but in the context of large-scale intermediate procurement and shipping, this translates to measurable differences in container sizing, shipping weight estimation, and concentration calculations for stock solution preparation.

Density baseline
Cross-study
1.373 vs ~1.31 g/cm³ (+0.06)
Density specification supports material handling and QC for scale-up.
Calculated vs. crystallographic density; directionally informative.
Quality control Physical property specification Large-scale handling

Defined Application Scenarios for Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate Based on Verified Differentiation Evidence


Lead-Optimization Campaigns for PARP1-Selective Inhibitors

Medicinal chemistry teams pursuing next-generation PARP1 inhibitors with improved selectivity over PARP2 can procure this compound as a validated synthetic entry point into substituted pyrrolidine scaffolds . The documented role of this intermediate in patent-protected PARP inhibitor routes reduces the time and cost associated with de novo route design. Its ortho-nitrophenylacetyl group provides a latent aniline precursor upon controlled nitro-group reduction, enabling late-stage diversification that is not possible with generic pyrrolidine building blocks.

Synthetic Methodology Development Involving Ortho-Substituted Aromatic N-Acyl Groups

Academic and industrial process chemistry groups investigating chemoselective reduction or cleavage of N-acyl groups in the presence of base-labile geminal diesters can use this compound as a model substrate. The combination of a 2-nitrophenylacetyl N-protecting group with two ethyl ester moieties on the same pyrrolidine ring creates a demanding chemoselectivity challenge [1]. Comparing performance against the 4-nitro isomer allows researchers to quantify the influence of ortho-substitution on reduction kinetics and optimize conditions for complex intermediates.

Quality Control and Reference Standard Procurement for Multi-Step GMP Intermediate Supply Chains

Procurement managers sourcing this compound as a regulated intermediate for pre-clinical or early clinical PARP inhibitor programs can rely on its defined computational property baseline—density (1.373 g/cm³), molecular weight (394.38), and XLogP3-AA (2.3)—to establish in-house QC specifications and assess supplier batch-to-batch consistency . The absence of such defined property data for close analogs makes the target compound a more predictable entity for supply chain qualification in environments requiring ICH Q7 compliance.

Crystallization and Solid-State Form Screening with Functionalized Pyrrolidine Intermediates

Solid-state chemists exploring the crystal engineering of pyrrolidine-based intermediates can leverage the known hydrogen-bonding donor/acceptor profile of the 5-hydroxy and 2,2-diester moieties of this compound . While full crystallographic data for CAS 66709-35-1 is not publicly available, the solved structure of the closely related 4-acetyl analog [1] provides a structural framework for predicting the target compound's packing behavior, aiding in solvent selection and crystallization development for purification scale-up.

Application
Selection Property
Validation Focus
PARP1 inhibitor lead optimization
Ortho-nitroacetyl latent aniline precursor
Synthetic route validation and yield optimization
Ortho-substituted N-acyl methodology
Chemoselectivity challenge with geminal diester present
Reduction kinetics assessment across nitro regioisomers
GMP intermediate supply chain
Computed density and logP baseline
Batch-to-batch consistency and ICH Q7 compliance review
Crystallization and solid-state screening
Hydroxy and diester H-bonding profile
Crystallization condition screening and packing prediction
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